molecular formula C27H44 B11996012 2,4-Cholestadiene

2,4-Cholestadiene

Cat. No.: B11996012
M. Wt: 368.6 g/mol
InChI Key: BDJOURVDARTIRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Cholestadiene: is a chiral molecule derived from cholestanes, which are steroidal compounds. Cholestanes have a saturated steroid nucleus, and when a double bond is introduced, they become cholestenes. . Its IUPAC name is (8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-6-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene .

Preparation Methods

Synthesis:: Cholestadienes can be synthetically prepared to mimic cholesterol, which plays essential roles in bioorganic and medicinal chemistry. One notable derivative is 3β-amino-5-cholestene , which has applications in siRNA transportation, DNA transfection enhancement, and potential tumor targeting. Researchers often synthesize 3β-amino-5-cholestene from cholesterol .

Chemical Reactions Analysis

Reactivity:: 2,4-Cholestadiene can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include functionalized derivatives of cholestadiene.

Scientific Research Applications

Research Areas::

    Biological Research: 3β-amino-5-cholestene selectively enhances the magnetic susceptibility of lanthanide-chelating bicelles.

    Cholesterol Management: Cholestadiene is sometimes used as a dietary supplement, often combined with red yeast rice, to promote cholesterol management.

Mechanism of Action

Uniqueness:: 2,4-Cholestadiene’s uniqueness lies in its specific arrangement of double bonds within the steroidal framework. It differs from other cholestenes and cholestanes due to the placement of these double bonds.

Comparison with Similar Compounds

  • Fusidic Acid
  • Lanosterol
  • Stigmasterol

Properties

Molecular Formula

C27H44

Molecular Weight

368.6 g/mol

IUPAC Name

10,13-dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C27H44/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,11,19-20,22-25H,8-10,12-18H2,1-5H3

InChI Key

BDJOURVDARTIRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC=CCC34C)C

Origin of Product

United States

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